Glycine, N-[(2,4-dimethoxyphenyl)methyl]-
Overview
Description
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is an organic compound with a unique structure that includes a benzylamino group substituted with two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- typically involves the reaction of 2,4-dimethoxybenzylamine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Materials: 2,4-dimethoxybenzylamine and glyoxylic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- may involve more advanced techniques to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Glycine, N-[(2,4-dimethoxyphenyl)methyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Similar in structure but lacks the benzylamino group.
2,4-Dimethoxybenzylamine: Similar but does not have the acetic acid moiety.
2,4-Dimethoxyphenylacetic acid: Similar but lacks the benzylamino group.
Uniqueness
Glycine, N-[(2,4-dimethoxyphenyl)methyl]- is unique due to the presence of both the benzylamino and acetic acid functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-8(10(5-9)16-2)6-12-7-11(13)14/h3-5,12H,6-7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVOIZUSHCYQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453060 | |
Record name | (2,4-dimethoxy-benzylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20839-79-6 | |
Record name | (2,4-dimethoxy-benzylamino)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30453060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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